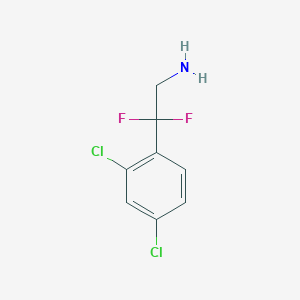

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2,4-dichlorophenyl)-2,2-difluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F2N/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3H,4,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNVGSUBZXBJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 2,4 Dichlorophenyl 2,2 Difluoroethan 1 Amine

Reactions at the Amine Functionality

The primary amine group is a key site of reactivity in 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine, allowing for a range of functionalization reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, enabling it to react with electrophiles such as alkyl and acyl halides.

Alkylation Reactions: Primary amines can undergo alkylation with alkyl halides to form secondary amines, which can be further alkylated to tertiary amines and quaternary ammonium (B1175870) salts. The reaction proceeds via a nucleophilic substitution mechanism. While specific examples for this compound are not extensively documented in publicly available literature, the general transformation is a fundamental process in organic synthesis.

Interactive Data Table: Hypothetical Alkylation Reactions

| Alkylating Agent | Product | Reaction Conditions |

| Methyl iodide | N-methyl-2-(2,4-dichlorophenyl)-2,2-difluoroethan-1-amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| Ethyl bromide | N-ethyl-2-(2,4-dichlorophenyl)-2,2-difluoroethan-1-amine | Base (e.g., Et₃N), Solvent (e.g., THF) |

| Benzyl chloride | N-benzyl-2-(2,4-dichlorophenyl)-2,2-difluoroethan-1-amine | Base (e.g., NaHCO₃), Solvent (e.g., DMF) |

Acylation Reactions: The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. The resulting amides are important intermediates in the synthesis of various organic molecules.

Interactive Data Table: Hypothetical Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(2-(2,4-dichlorophenyl)-2,2-difluoroethyl)acetamide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Benzoyl chloride | N-(2-(2,4-dichlorophenyl)-2,2-difluoroethyl)benzamide | Base (e.g., NaOH aq.), Solvent (e.g., Dichloromethane) |

| Acetic anhydride | N-(2-(2,4-dichlorophenyl)-2,2-difluoroethyl)acetamide | Heat or Acid catalyst |

As a primary amine, this compound is basic and readily reacts with acids to form the corresponding ammonium salts. For instance, treatment with hydrochloric acid yields this compound hydrochloride. These salts are typically crystalline solids that are more soluble in water than the free amine. The free amine can be easily regenerated from its salt by treatment with a base, such as sodium hydroxide. This property is often utilized in the purification of amines.

Reactions Involving the Halogenated Phenyl Moiety

The 2,4-dichlorophenyl group of the molecule can also participate in a range of chemical reactions, particularly aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution: The chlorine atoms on the phenyl ring are deactivating, ortho-, para-directing groups for electrophilic aromatic substitution. The presence of two chlorine atoms and the difluoroethylamino side chain will influence the regioselectivity of further substitution on the aromatic ring. The positions for electrophilic attack will be determined by the combined electronic and steric effects of these substituents.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine atoms can make the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the chlorine atoms, especially if further activating groups are present on the ring. However, these reactions typically require harsh conditions or the presence of strong electron-withdrawing groups.

The carbon-chlorine bonds on the phenyl ring provide handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the formation of a new carbon-carbon bond at the position of one of the chlorine atoms, leading to the synthesis of biaryl compounds or the introduction of various alkyl or vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine. This would allow for the introduction of a second amino group or other nitrogen-containing substituents onto the phenyl ring.

Interactive Data Table: Hypothetical Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(2-Chloro-4-phenylphenyl)-2,2-difluoroethan-1-amine |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | 2-(2-Chloro-4-(phenylamino)phenyl)-2,2-difluoroethan-1-amine |

Transformations at the Difluoroethyl Group

The presence of two fluorine atoms on the same carbon atom significantly influences the reactivity of the adjacent methylene (B1212753) and benzylic carbons. This section explores the chemical transformations that can occur at this difluoroethyl moiety.

Fluorine Reactivity and Potential for Further Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atoms in this compound generally unreactive under standard conditions. However, the activation of C-F bonds in benzylic fluorides has been a subject of extensive research, often requiring specific reagents or conditions. For instance, studies on benzylic fluorides have shown that nucleophilic substitution can be achieved using hydrogen bond donors like water, triols, or hexafluoroisopropanol (HFIP) to activate the C-F bond. st-andrews.ac.uknih.gov These reactions can proceed through either an SN1 (dissociative) or SN2 (associative) pathway, depending on the nucleophile and reaction conditions. st-andrews.ac.uknih.govnih.gov

While direct displacement of the fluorine atoms in the target molecule is challenging, functionalization can be achieved through transformations of the trifluoromethyl group in related compounds. The defluorinative functionalization of trifluoromethyl groups to difluoromethyl motifs represents an efficient strategy. nih.gov This can be achieved via the generation of a difluoromethyl anion in a flow system, allowing for subsequent reactions with various electrophiles. nih.govresearchgate.net This approach highlights the potential for modifying the difluoroethyl group by first converting it to a trifluoromethyl group, which can then undergo controlled defluorination and functionalization.

The table below summarizes potential functionalization pathways based on the reactivity of related fluorinated compounds.

| Transformation Type | General Reactants | Potential Products | Key Considerations |

|---|---|---|---|

| Nucleophilic Substitution (via C-F activation) | Strong nucleophile, Hydrogen bond donor (e.g., HFIP) | Mono- or di-substituted products (e.g., ethers, azides) | Requires harsh conditions; potential for a mix of SN1 and SN2 pathways. st-andrews.ac.uknih.gov |

| Defluorinative Functionalization | Reducing agent (to form difluoromethyl anion), Electrophile | Derivatives with new C-C or C-heteroatom bonds | Often proceeds from a trifluoromethyl precursor. nih.govresearchgate.net |

| Radical Reactions | Radical initiator, trapping agent | Functionalized difluoroalkyl compounds | Can be initiated photochemically or with radical initiators. |

Stereoselective Reactions with Fluorinated Substrates

The synthesis of chiral amines is of significant importance in the pharmaceutical industry. mdma.chnih.gov When considering transformations of this compound, the potential for stereoselective reactions is a key aspect, particularly if the starting material is chiral or if a chiral center is introduced during the reaction.

Stereoselective transformations of chiral amines have been achieved through various methods, including nucleophilic substitution on derivatives of the amine. mdma.ch For instance, the use of chiral auxiliaries derived from natural products like (-)-β-pinene has been shown to direct the stereochemical outcome of reactions, such as the addition of dialkylzinc reagents to aldehydes, with high enantiomeric excess. organic-chemistry.org

While specific stereoselective reactions involving this compound are not extensively documented in publicly available literature, the principles established for other chiral amines can be applied. The following table outlines potential stereoselective reactions based on methodologies applied to similar substrates.

| Reaction Type | Chiral Control Element | Expected Outcome | Relevant Examples |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral transition metal catalyst (e.g., Rh, Ru, Ir complexes) | Enantiomerically enriched amines from imine precursors | Synthesis of chiral 2-aryl pyrrolidines and piperidines. nih.gov |

| Nucleophilic Substitution | Chiral leaving group or auxiliary | Inversion or retention of configuration at the stereocenter | Transformations of chiral amines via pyridinium salts or disulfonylimides. mdma.ch |

| Enzyme-Catalyzed Reactions | Lipases, transaminases | Kinetic resolution of racemic amines or asymmetric synthesis | Widely used for the preparation of enantiomerically pure amines. |

Reactivity of gem-Difluoroalkenes as Precursors

gem-Difluoroalkenes are versatile precursors for the synthesis of gem-difluoro compounds, including amines. The reactivity of the carbon-carbon double bond is significantly influenced by the two fluorine atoms, making it susceptible to various transformations. The synthesis of this compound can be envisioned from a corresponding gem-difluoroalkene, such as 1-(2,4-dichlorophenyl)-2,2-difluoroethene.

The addition of amines to gem-difluoroalkenes can proceed via a Michael addition-type reaction, although this can be challenging due to the electronic nature of the alkene. More commonly, gem-difluoroalkenes are transformed into other functional groups that can then be converted to an amine. For example, the reduction of a nitro group or the reductive amination of a carbonyl group, both of which can be introduced via reactions of the gem-difluoroalkene, are viable routes.

The table below details some key reactions of gem-difluoroalkenes that could be utilized in the synthesis of the target amine.

| Reaction | Reagents | Intermediate/Product | Relevance to Amine Synthesis |

|---|---|---|---|

| Hydroboration-Oxidation | Borane reagent (e.g., BH3-THF), then H2O2, NaOH | 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-ol | The resulting alcohol can be converted to an amine via mesylation/azide substitution/reduction sequence. |

| Ozonolysis | O3, then a reducing agent (e.g., Zn/H2O or Me2S) | 2,4-Dichlorobenzoyl fluoride (B91410) | Can be converted to an amide and then reduced to the amine. |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | (2-(2,4-dichlorophenyl)-3,3-difluorooxiran-2-yl)methan-1-amine | Ring-opening of the epoxide with an amine source. |

Role As a Synthetic Building Block and Intermediate in Advanced Chemical Synthesis

Precursor for Complex Fluorinated Organic Molecules

The strategic placement of fluorine atoms and the dichlorophenyl group in 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine provides a foundation for the synthesis of a wide array of complex fluorinated organic molecules. The presence of the primary amine group offers a reactive site for a multitude of chemical transformations.

In the field of agrochemical research, derivatives of fluoroalkylamines are recognized as important intermediates for creating active substances. The 2,4-dichlorophenyl component of the molecule is structurally related to the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), suggesting its utility in developing new crop protection agents. The incorporation of the difluoroethyl group can significantly alter the biological activity and physicochemical properties of the resulting agrochemical, potentially leading to enhanced efficacy, selectivity, or improved environmental profiles. The amine functionality allows for its integration into various molecular scaffolds common in modern pesticides.

The synthesis of fluorinated organic molecules is of high interest in the pharmaceutical industry due to the unique properties that fluorine atoms impart to drug candidates, such as increased metabolic stability and enhanced binding affinity. Trifluoromethyl-substituted amines, for instance, have significant applications in medicinal chemistry. The Mannich reaction, a key transformation for this class of compounds, is widely used to construct β-amino carbonyl compounds and 1,2-amino alcohol derivatives, which are valuable intermediates for synthesizing drugs and other biologically active compounds. Furthermore, structurally similar compounds like (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine are key intermediates in the synthesis of pharmaceuticals such as Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. This highlights the potential of this compound as a scaffold for novel therapeutic agents.

In material science, fluoropolymers are known for their high resistance to solvents, acids, and bases, as well as their thermal stability and unique surface properties. While direct applications of this compound in polymer chemistry are not extensively documented, related difluoroethylamine derivatives are noted as useful intermediates in the preparation of materials for integrated circuits and the liquid crystal display industry. The primary amine group of the subject compound provides a handle for incorporation into polymer backbones or as a side-chain modification, potentially creating fluorinated polymers with tailored properties for advanced coatings, membranes, or electronic materials.

Synthetic Pathways to Diverse Fluoroalkylated Amines and Derivatives

The reactivity of the amine group in this compound allows for its conversion into a wide range of other valuable fluoroalkylated compounds through various synthetic methodologies.

Primary amines are key reactants in the formation of imines and related species, which can subsequently undergo further transformations. One such pathway involves the reaction with N,O-acetals. While not specifically detailed for this compound, a general synthetic route involves the arylation of N,O-acetals to produce diarylmethylamines. This type of reaction, often facilitated by Lewis acids, could potentially be adapted for this compound to synthesize more complex, substituted amine structures.

The catalytic asymmetric Mannich reaction is a powerful tool for the stereoselective synthesis of chiral amino compounds. This reaction typically involves the addition of a nucleophile (like an enolate) to an imine. This compound can serve as a precursor to the corresponding imine, which can then react with various pronucleophiles in the presence of a chiral catalyst. Research has demonstrated the success of direct catalytic asymmetric Mannich-type reactions for producing chiral β-amino alcohols with high enantioselectivity. This methodology provides a direct pathway to optically active, fluorinated amino compounds, which are highly sought after in pharmaceutical development due to the specific interactions of stereoisomers with biological targets.

Isosteric and Bioisosteric Replacement Strategies in Chemical Design (Focus on Chemical Impact)

Difluoromethyl Moiety as a Hydroxyl Bioisostere in Synthetic Targets

The incorporation of fluorine into bioactive compounds is a prominent strategy in drug design, and the difluoromethyl (CF2H) group, present in "this compound," has garnered significant interest as a versatile bioisostere. h1.coacs.org It is often considered a "lipophilic hydrogen bond donor" and can serve as a bioisosteric replacement for hydroxyl (OH), thiol (SH), or amine (NH2) groups. acs.orgresearchgate.net This substitution can modulate key physicochemical properties critical for a molecule's biological function.

The primary chemical impact of replacing a hydroxyl group with a difluoromethyl moiety stems from its unique electronic and steric properties. The two highly electronegative fluorine atoms polarize the C-H bond, enabling it to act as a hydrogen bond donor, a critical interaction for many ligand-receptor binding events. researchgate.net However, studies have shown that the CF2H group's hydrogen bond donating capacity is more comparable to that of thiophenol or aniline groups rather than the stronger hydrogen bond donating hydroxyl group. h1.coacs.org

| Property | Hydroxyl Group (-OH) | Difluoromethyl Group (-CF2H) | Chemical Impact of Replacement |

|---|---|---|---|

| Hydrogen Bond (HB) Donating Capacity | Strong HB Donor | Moderate HB Donor (similar to thiophenol/aniline) h1.coacs.org | Modulates strength of hydrogen bonding interactions. |

| Lipophilicity | Hydrophilic | Lipophilic (can be a "lipophilic hydroxyl") researchgate.net | Increases lipophilicity, potentially improving membrane permeability. researchgate.net |

| Metabolic Stability | Susceptible to oxidation/conjugation | Metabolically robust researchgate.netresearchgate.net | Enhances resistance to metabolic breakdown. |

| Acidity (pKa) | Weakly acidic (pKa ~16-18) | Weakly acidic C-H bond (pKa ~25-28) | Alters local electronic environment and acidity. |

Trifluoroethylamine as an Amide Mimetic for Enhanced Chemical Stability

The amide bond is a ubiquitous functional group in biomolecules and pharmaceuticals, but it is often susceptible to enzymatic cleavage in vivo, limiting the oral bioavailability and half-life of peptide-based drugs. nih.gov Consequently, finding metabolically stable bioisosteres for the amide bond is a major goal in medicinal chemistry. nih.gov The trifluoroethylamine moiety has emerged as a successful amide mimetic, offering enhanced chemical stability while preserving key structural and electronic features. nih.govrsc.org

Replacing a P2-P3 amide bond in dipeptide inhibitors of the enzyme cathepsin K with a trifluoroethylamine group resulted in compounds that were not only metabolically stable but also 10- to 20-fold more potent. nih.gov The chemical basis for this improvement lies in several factors. The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the adjacent nitrogen atom. rsc.org This non-basic nature is crucial as it allows the N-H group to maintain its role as a hydrogen bond donor, successfully mimicking the hydrogen bonding pattern of the original amide bond, such as a key interaction with a Glycine residue in the enzyme's active site. nih.gov

Furthermore, the trifluoroethylamine moiety has a structural similarity to the tetrahedral transition state of amide bond hydrolysis, which can contribute to its inhibitory activity. rsc.org Unlike the planar amide bond, the trifluoroethylamine linker is tetrahedral, which alters the local geometry of the molecule's backbone. Despite this change, it effectively preserves the N-H bond's donating properties, a feature not shared by all amide mimetics. rsc.org This strategy of replacing a labile amide with a stable trifluoroethylamine has led to the development of potent and selective drug candidates, such as Odanacatib, an inhibitor of Cathepsin K. rsc.orgresearchgate.net

| Feature | Amide Bond (-C(O)NH-) | Trifluoroethylamine Mimetic (-CF2CH2NH-) | Chemical Impact of Replacement |

|---|---|---|---|

| Metabolic Stability | Susceptible to enzymatic hydrolysis nih.gov | Resistant to hydrolysis rsc.org | Increased in vivo half-life and bioavailability. |

| Nitrogen Basicity | Non-basic | Non-basic due to CF3 group rsc.orgnih.gov | Preserves neutral character at physiological pH. |

| Hydrogen Bonding | Acts as H-bond donor (N-H) and acceptor (C=O) | Acts as H-bond donor (N-H) rsc.orgnih.gov | Maintains critical hydrogen bond donor interactions. nih.gov |

| Geometry | Planar | Tetrahedral | Alters backbone conformation, can mimic tetrahedral transition state. rsc.org |

Computational and Theoretical Investigations of 2 2,4 Dichlorophenyl 2,2 Difluoroethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine, these methods can elucidate its electronic landscape and the energetic pathways of its formation.

The electronic structure of this compound is significantly influenced by its substituents. The 2,4-dichlorophenyl group, being electron-withdrawing, affects the electron density distribution across the aromatic ring. Density Functional Theory (DFT) calculations on analogous molecules, such as those containing a 2,4-dichlorophenyl moiety, reveal important details about their electronic properties. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For the title compound, the HOMO is expected to be localized primarily on the amine group and the phenyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the C-Cl bonds, suggesting these areas are susceptible to nucleophilic attack.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Amine group, Phenyl ring |

| LUMO | -0.8 | Phenyl ring, C-Cl bonds |

| HOMO-LUMO Gap | 5.7 | - |

The synthesis of this compound likely involves several steps, each with its own reaction mechanism and transition states. A plausible synthetic route could involve the amination of a suitable precursor. Computational modeling, particularly using DFT, can be employed to investigate the energetics of these reactions.

For instance, in the amination of a related compound, 1-halo-2,2-difluoroethane, theoretical calculations have been used to study the transition states and reaction rates. researchgate.net These studies indicate that the reaction proceeds through a transition state where the amine nitrogen attacks the carbon atom bearing the leaving group. The energy barrier for this process can be calculated, providing insights into the reaction kinetics. For the synthesis of the title compound, similar computational approaches could be used to model the nucleophilic substitution reaction, helping to optimize reaction conditions and predict potential byproducts. The modeling would involve locating the transition state structures and calculating their energies to determine the activation energy of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is crucial for its biological activity and physical properties. Conformational analysis and molecular dynamics simulations provide a detailed picture of the molecule's preferred shapes and its dynamic behavior.

The presence of multiple halogen atoms in this compound leads to a complex conformational landscape. The rotation around the C-C and C-N single bonds results in various possible conformers. The bulky chlorine atoms on the phenyl ring can sterically hinder rotation, influencing the orientation of the phenyl group relative to the ethylamine (B1201723) side chain.

Fluorine substitution is known to have a significant impact on molecular conformation. mdpi.com In 1,3-difluorinated alkanes, for example, the conformational preferences are dictated by a combination of steric and electronic effects, including hyperconjugation. nih.govsemanticscholar.org For the title compound, the two fluorine atoms on the ethyl group will influence the gauche and anti conformations around the C-C bond. Studies on fluorinated phenylethylamine derivatives have shown that fluorine substitution can alter the conformational landscape, leading to different populations of conformers. researchgate.net

| Dihedral Angle | Conformation | Predicted Angle (°) |

|---|---|---|

| Cl-C-C-N | Gauche | ~60 |

| Cl-C-C-N | Anti | ~180 |

| F-C-C-N | Gauche | ~60 |

| F-C-C-N | Anti | ~180 |

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical methods can also be used to predict how this compound will behave in chemical reactions. The electronic properties and steric factors of the molecule will govern its reactivity and the selectivity of its transformations.

Based on the FMO analysis, the amine group is a likely site for reactions with electrophiles, such as alkylation or acylation. The nucleophilicity of the amine will be influenced by the electron-withdrawing effects of the dichlorophenyl and difluoroethyl groups. The aromatic ring, being electron-deficient due to the chlorine atoms, would be susceptible to nucleophilic aromatic substitution, although this is generally a difficult reaction. Computational studies can help in predicting the regioselectivity of such reactions by examining the local reactivity indices, such as Fukui functions or the molecular electrostatic potential map.

Theoretical Evaluation of pKa and Basicity Modulation by Fluorine Substitution

The basicity of the amine group in this compound is a key property that influences its behavior in biological systems and its reactivity. The pKa of the conjugate acid of the amine is a quantitative measure of its basicity.

Fluorine substitution is known to have a strong influence on the pKa of amines. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which destabilizes the protonated form of the amine (the ammonium (B1175870) cation) and thus reduces the basicity of the amine. Studies on fluorinated phenethylamines have shown that the substitution of fluorine atoms on the β-carbon of the ethylamine side chain progressively reduces the pKa of the amine. nih.gov Therefore, the two fluorine atoms in the title compound are expected to significantly lower the pKa of the amine group compared to a non-fluorinated analog.

Theoretical methods, such as DFT in combination with a continuum solvation model, can be used to calculate the pKa of amines with reasonable accuracy. peerj.comresearchgate.net These calculations typically involve computing the Gibbs free energy change for the deprotonation of the ammonium cation in solution.

| Compound | Predicted pKa |

|---|---|

| Phenylethylamine | 10.2 |

| 2-Fluoro-phenylethylamine | 9.5 |

| 2,2-Difluoro-phenylethylamine | 8.8 |

| This compound | 8.5 |

Spectroscopic and Analytical Characterization Techniques for 2 2,4 Dichlorophenyl 2,2 Difluoroethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed for a comprehensive analysis.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy would reveal the number of different types of protons and their neighboring environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH₂) group, and the amine (-NH₂) group.

Aromatic Protons: The dichlorinated phenyl ring would exhibit a complex splitting pattern in the aromatic region of the spectrum. The precise chemical shifts and coupling constants would confirm the 2,4-substitution pattern.

Methylene Protons (-CH₂): The protons of the methylene group adjacent to the amine would appear as a multiplet due to coupling with the fluorine atoms on the adjacent carbon and potentially the amine protons.

Amine Protons (-NH₂): The amine protons would typically appear as a broad singlet, though its chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.

Expected ¹H NMR Data (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Value | e.g., d, dd | Value | Aromatic-H |

| Value | e.g., d | Value | Aromatic-H |

| Value | e.g., m | Value | Aromatic-H |

| Value | e.g., t | Value | -CH₂- |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic). The spectrum for this compound would show distinct signals for each of the eight carbon atoms in the molecule. The carbons attached to chlorine and fluorine atoms would show characteristic chemical shifts and coupling patterns (C-F coupling).

Expected ¹³C NMR Data (Hypothetical)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Value | Aromatic C-Cl |

| Value | Aromatic C-Cl |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

| Value | Aromatic C-H |

| Value | Aromatic C-CF₂ |

| Value | -CF₂- |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. huji.ac.ilalfa-chemistry.comwikipedia.orgbiophysics.org For the target molecule, the two fluorine atoms of the difluoroethyl group are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. alfa-chemistry.com This signal would likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift would be characteristic of a difluoromethylene group attached to an aromatic ring and an amine-bearing carbon. alfa-chemistry.comdovepress.com

Expected ¹⁹F NMR Data (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

HR-ESI-MS would be used to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The experimentally determined exact mass of the protonated molecule [M+H]⁺ would be compared to the calculated theoretical mass to confirm the compound's identity and elemental composition.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) is a commonly used method for assessing the purity of pharmaceutical and chemical compounds. nih.govchromforum.org

For this compound, a reversed-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be optimized by adjusting the mobile phase composition, pH, and flow rate. Detection could be achieved using a UV detector, as the dichlorophenyl group is a strong chromophore. The purity of the compound would be determined by the relative area of its peak in the chromatogram. Derivatization with fluorescent reagents could also be employed for enhanced detection sensitivity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a compound like this compound, reversed-phase HPLC would be the most common approach.

Detailed Research Findings: While a specific HPLC method for this compound is not readily available in the literature, methods for analogous phenylethylamines are well-documented. For instance, the analysis of similar compounds often employs a C18 stationary phase. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. Gradient elution is often preferred to ensure good separation of the main compound from any impurities.

Detection is commonly achieved using a UV detector, with the detection wavelength set to maximize the absorbance of the dichlorophenyl chromophore, likely in the range of 220-280 nm. For trace-level analysis, fluorescence detection after derivatization with a fluorogenic reagent like o-phthalaldehyde (B127526) could be employed to enhance sensitivity. nih.gov Mass spectrometry (LC-MS) can also be coupled with HPLC for definitive identification and structural confirmation. oup.com

Interactive Data Table: Representative HPLC Parameters for Phenylethylamine Analogs

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile or Methanol |

| Mobile Phase B | Aqueous buffer (e.g., Phosphate buffer, pH 3.0) |

| Gradient | Optimized for separation |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220-280 nm or Fluorescence (with derivatization) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Given the amine functional group, direct analysis of this compound can be challenging due to potential peak tailing caused by the interaction of the polar amine with the stationary phase. chromatographyonline.com

Detailed Research Findings: To mitigate these issues, derivatization is a common strategy in the GC analysis of amines. nih.gov Reagents such as pentafluorobenzyl bromide can be used to convert the primary amine into a less polar, more volatile derivative suitable for GC analysis with an electron capture detector (ECD) for high sensitivity. Alternatively, the use of specialized columns designed for amine analysis, such as the Agilent CP-Volamine column, can allow for the direct analysis of the underivatized compound. xjtu.edu.cn

A flame ionization detector (FID) is a common choice for general-purpose analysis, while a mass spectrometer (GC-MS) would provide definitive identification by matching the fragmentation pattern with a spectral library or through interpretation. The injector and detector temperatures would need to be optimized to ensure efficient vaporization without thermal degradation.

Interactive Data Table: Postulated GC Parameters for this compound

| Parameter | Direct Analysis | Derivatized Analysis |

| Column | Amine-specific capillary column (e.g., Agilent CP-Volamine) | Standard non-polar or semi-polar column (e.g., DB-5) |

| Injector Temperature | 250 °C | 250 °C |

| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) | Optimized based on the derivative's volatility |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Detector | FID or MS | ECD (for halogenated derivatives) or MS |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Detailed Research Findings: While the complete IR and Raman spectra for this compound are not published, the characteristic vibrational frequencies can be predicted based on its structural components.

N-H Vibrations: The primary amine group will exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Two bands are expected for the asymmetric and symmetric stretches of the -NH₂ group. The N-H bending (scissoring) vibration is anticipated around 1600 cm⁻¹.

C-F Vibrations: The difluoro group will show strong C-F stretching absorptions in the IR spectrum, typically in the range of 1000-1200 cm⁻¹.

Aromatic C-H and C=C Vibrations: The 2,4-dichlorophenyl ring will display aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring will influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibrations are expected in the lower frequency region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations and the C-C backbone, which may show weak IR absorption.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Detailed Research Findings: There is no published crystal structure for this compound. However, analysis of related phenylethylamine derivatives in the Cambridge Structural Database (CSD) can provide insights into the likely solid-state conformation and intermolecular interactions. nih.gov

It is expected that the molecule would crystallize in a centrosymmetric space group. The crystal packing would likely be dominated by hydrogen bonding interactions involving the primary amine group, with the amine protons acting as hydrogen bond donors and the nitrogen lone pair as an acceptor. These hydrogen bonds could form chains or networks, linking adjacent molecules. The dichlorophenyl and difluoroethyl groups would participate in weaker van der Waals and dipole-dipole interactions. The conformation of the ethylamine (B1201723) side chain relative to the aromatic ring would be a key structural feature.

Structure Property Relationships in Dichloro Difluoroethylamines Chemical Focus

Impact of Fluorine Substitution on Amine Basicity and Acidity of Neighboring Groups

The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties, a strategy widely employed in medicinal chemistry and materials science. nih.gov In the case of 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine, the two fluorine atoms are positioned on the carbon atom beta (β) to the amine group. This specific placement has a significant impact on the basicity of the amine functionality due to the powerful inductive effect of fluorine.

Fluorine is the most electronegative element, and its presence leads to a strong electron-withdrawing inductive effect (-I effect) that propagates through sigma (σ) bonds. acs.org This effect reduces the electron density on the nitrogen atom of the amine group. The basicity of an amine is determined by the availability of its lone pair of electrons to accept a proton. By pulling electron density away from the nitrogen, the fluorine atoms make this lone pair less available, thereby decreasing the amine's ability to act as a base. acs.orgquora.commasterorganicchemistry.com Consequently, fluorinated amines are considerably weaker bases compared to their non-fluorinated counterparts. acs.orgnih.gov

The reduction in basicity is substantial. For instance, fluorination at the β-position of an open-chain amine can lead to a decrease in the pKa of its conjugate acid (pKaH) by approximately 1.7 units for each fluorine atom introduced. yuntsg.com This trend is clearly illustrated by comparing the pKaH values of ethylamine (B1201723) and its fluorinated analogues.

| Compound Name | Structure | pKaH |

|---|---|---|

| Ethylamine | CH₃CH₂NH₂ | 10.6 |

| 2-Fluoroethylamine | FCH₂CH₂NH₂ | 9.0 |

| 2,2-Difluoroethylamine (B1345623) | F₂CHCH₂NH₂ | 7.09 |

| 2,2,2-Trifluoroethylamine | F₃CCH₂NH₂ | 5.7 |

Data sourced from references acs.orgkangmei.com. pKaH refers to the pKa of the conjugate acid.

Beyond reducing amine basicity, the strong inductive effect of the gem-difluoro group also increases the acidity of neighboring C-H and N-H bonds. The electron-withdrawing nature of the CF₂ group polarizes the adjacent C-H bonds of the methylene (B1212753) (-CH₂-) bridge and the N-H bonds of the amine group. This polarization weakens the bonds and facilitates the removal of a proton, thus increasing their acidity. quora.com While C-H bonds are generally not considered acidic, the presence of potent electron-withdrawing groups can significantly lower the pKa of these protons. researchgate.netreddit.com

Stereochemical Considerations in Fluorinated Amine Synthesis and Reactivity

While this compound is an achiral molecule, the synthesis of structurally related fluorinated amines often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of their preparation. mdpi.com The introduction of a fluorine atom can create a chiral center, and the development of stereoselective methods to synthesize enantiomerically pure fluorinated amines is a significant area of research. nih.gov

Several strategies have been developed to achieve high stereoselectivity in the synthesis of chiral fluorinated amines:

Asymmetric Reduction of Fluorinated Imines: One common approach involves the stereoselective reduction of prochiral N-tert-butylsulfinyl imines that contain fluorine. The chiral sulfinyl group acts as an auxiliary, directing the hydride attack to one face of the imine, leading to the formation of the desired stereoisomer. nih.gov

Asymmetric Addition to Imines: Another strategy is the asymmetric addition of fluorinated nucleophiles to N-tert-butylsulfinyl imines. nih.gov Conversely, the addition of non-fluorinated nucleophiles to fluorinated imines can also be employed.

Catalytic Asymmetric Reactions: The use of chiral catalysts, including organocatalysts and transition-metal complexes, has proven effective for the enantioselective synthesis of β-fluoro amines through reactions like asymmetric Mannich reactions. mdpi.com These methods can create products with contiguous stereogenic centers with high levels of diastereoselectivity and enantioselectivity.

Chiral Auxiliaries: The use of chiral auxiliaries, such as (-)-8-phenylmenthol, can guide the stereochemical outcome of reactions, such as the reduction of chiral β-enamino esters to produce fluorinated β-amino acids with good diastereoselectivity. acs.org

The presence of fluorine can influence not only the synthetic strategy but also the reactivity and conformation of the final molecule. The stereochemistry of a fluorinated amine is crucial as different stereoisomers can exhibit distinct biological activities and interactions with chiral environments like enzyme active sites.

Electronic Effects of Dichloro-Substitution on the Phenyl Ring and its Influence on Reactivity

The two chlorine atoms at the 2- and 4-positions of the phenyl ring in this compound exert significant electronic effects that modulate the reactivity of the aromatic system. Halogens like chlorine exhibit a dual electronic nature: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R or +M). libretexts.orglumenlearning.com

Inductive Effect (-I): Due to its high electronegativity, chlorine pulls electron density from the phenyl ring through the carbon-chlorine sigma bond. This effect is dominant and removes electron density from the entire ring, making it less nucleophilic and thus deactivating it towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). lumenlearning.comlibretexts.org

Resonance Effect (+R): The chlorine atoms possess lone pairs of electrons in p-orbitals, which can be delocalized into the π-system of the benzene ring. libretexts.org This donation of electron density increases the electron density at the ortho and para positions relative to the halogen. This effect is weaker than the inductive effect for halogens. libretexts.org

The electronic influence of substituents on a phenyl ring can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. utexas.eduwikipedia.org Chlorine has positive σ values for both the meta and para positions, confirming its electron-withdrawing character. viu.ca

| Substituent | σ_meta | σ_para |

|---|---|---|

| -CH₃ | -0.07 | -0.17 |

| -OH | +0.10 | -0.37 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from reference viu.ca.

In this compound, the phenyl ring is further deactivated by the strongly electron-withdrawing -CF₂CH₂NH₂ side chain. The combined deactivating effects of the two chlorine atoms and the difluoroethylamino group make the aromatic ring significantly less susceptible to further electrophilic attack.

Modulating Chemical Reactivity through Halogen and Fluorine Placement

The chemical reactivity of this compound is a direct consequence of the specific placement of its four halogen atoms. The interplay between the dichloro-substitution on the aromatic ring and the difluoro-substitution on the ethyl side chain allows for precise modulation of the molecule's electronic properties and reactivity.

Reactivity of the Amine Group: As detailed in section 7.1, the β-difluoro group drastically reduces the nucleophilicity and basicity of the primary amine. This makes the amine less reactive in typical reactions such as protonation, alkylation, and acylation compared to a non-fluorinated analogue.

Reactivity of the Phenyl Ring: The two chlorine atoms, along with the powerful -I effect of the -CF₂CH₂NH₂ substituent, deactivate the phenyl ring. lumenlearning.com When considering further electrophilic substitution, the directing effects of the three substituents (two chlorines and the side chain) must be analyzed. Both chlorine atoms direct incoming electrophiles to their respective ortho and para positions. msu.edu However, the high degree of deactivation makes such reactions challenging to perform.

Synergistic Effects: The combination of fluorine and chlorine substitution creates a molecule with distinct chemical characteristics. For example, substituting aromatic hydrogens with fluorine can dramatically affect the strength of halogen bonds involving other halogens on the ring, such as chlorine. nih.gov The electron-withdrawing fluorines on the side chain also influence the electronic environment of the dichlorophenyl ring, enhancing its electron-deficient character.

By strategically placing different halogens on the aromatic core and the aliphatic side chain, a fine-tuning of the molecule's properties can be achieved. Changing the position of the chlorine atoms (e.g., to 3,5-dichloro) would alter the directing effects for subsequent substitutions. Replacing chlorine with bromine would have a similar electronic effect but might alter reactivity due to bond strength differences. viu.ca This ability to modulate pKa, lipophilicity, metabolic stability, and reactivity through specific halogenation patterns is a cornerstone of modern drug design and materials science. nih.govnih.gov

Emerging Research Areas and Future Directions for 2 2,4 Dichlorophenyl 2,2 Difluoroethan 1 Amine

Development of Novel Stereoselective Synthetic Methods

The synthesis of chiral amines, particularly those containing fluorine atoms, is of significant importance in pharmaceutical and agrochemical research. The introduction of stereocenters can profoundly influence the biological activity of a molecule. For gem-difluoroamines like 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine, the carbon atom attached to the amine group is a chiral center.

However, a search of scientific literature did not yield any studies specifically detailing the development of novel stereoselective synthetic methods for this compound. General strategies for the asymmetric synthesis of related chiral difluoromethylated amines often involve methods such as:

Asymmetric reduction of corresponding imines or oximes.

Nucleophilic addition of a difluoromethyl group to chiral imines or sulfinimines.

Catalytic enantioselective methods using chiral transition metal catalysts or organocatalysts.

Without specific research, it is not possible to provide detailed findings or data tables on established stereoselective routes to this particular compound.

Exploration of New Catalytic Transformations Involving the Compound

The primary amine functionality and the dichlorophenyl group in this compound suggest its potential use in various catalytic transformations, either as a substrate, a ligand for a metal catalyst, or as an organocatalyst itself. For instance, primary amines are common precursors for the synthesis of imines, amides, and more complex nitrogen-containing heterocycles.

Despite this potential, there is no specific information available in the reviewed literature on new catalytic transformations that involve this compound. Research in this area would be required to explore its reactivity and utility in catalysis.

Advanced Computational Studies on Reaction Pathways and Molecular Interactions

Computational chemistry, using methods such as Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, molecular orbital energies, electrostatic potential, and non-covalent interactions. Such studies could elucidate the reactivity of this compound, predict its conformational preferences, and understand its interactions with biological targets or other molecules.

A thorough search for advanced computational studies focused specifically on this compound did not return any relevant publications. Therefore, no data on its calculated properties, reaction pathways, or molecular interactions can be presented.

Integration into Supramolecular Chemistry and Advanced Materials Research

Fluorinated compounds are of growing interest in supramolecular chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity and the ability of C-F bonds to participate in non-covalent interactions (e.g., hydrogen bonds, halogen bonds, and fluorous interactions), can be exploited to direct the self-assembly of molecules into ordered architectures and to create materials with novel properties.

There is currently no published research describing the integration of this compound into supramolecular assemblies or advanced materials. Its potential in these fields remains an unexplored area of research.

常见问题

Q. How do researchers address discrepancies in biological activity between in vitro and in vivo studies?

- Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability via liver microsomes) identifies bioavailability issues. LC-MS/MS quantifies tissue distribution. For example, rapid hepatic clearance of the free amine may necessitate prodrug strategies (e.g., acetylated derivatives) .

Methodological Tables

| Synthetic Challenge | Solution |

|---|---|

| Low yield in amination | Use of Pd-catalyzed coupling or LiAlH₄ reduction |

| Byproduct formation | Optimize solvent polarity (e.g., THF vs. DCM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。